methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDJLYSGLCKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid or its derivatives. Common synthetic strategies include:
Condensation Reactions: Utilizing benzoic acid derivatives and imidazo[1,2-a]pyridine under acidic or basic conditions.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product through a series of steps.
Oxidative Coupling: Employing oxidizing agents to couple imidazo[1,2-a]pyridine with benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes such as:
Microwave-Assisted Synthesis: Enhancing reaction rates and yields through microwave irradiation.
Catalytic Processes: Utilizing metal catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to corresponding amines or alcohols under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Transition metal catalysts (e.g., palladium, copper) for coupling and substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate involves its interaction with specific molecular targets and pathways:
Biological Activity
Methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in multiple biological pathways, making it a subject of interest for drug development.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures have shown potential as:
- Antimicrobial Agents : Exhibiting activity against various pathogens.
- Anticancer Agents : Targeting specific cancer cell lines and demonstrating cytotoxic effects.
- DPP-4 Inhibitors : Compounds derived from this scaffold have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism, making them candidates for diabetes treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Anticancer Activity
A study highlighted the development of novel imidazo[1,2-a]pyridine derivatives that showed promising anticancer properties. One compound demonstrated significant cytotoxicity against KRAS G12C-mutated NCI-H358 cells, indicating the potential for targeted cancer therapies .
DPP-4 Inhibition
Research into DPP-4 inhibitors derived from imidazo[1,2-a]pyridine scaffolds revealed that structural modifications could enhance potency and selectivity. One such compound exhibited an IC50 value of 0.13 µM against DPP-4 while maintaining a favorable selectivity profile .
Immune Modulation
Another study focused on the inhibition of ENPP1, a negative regulator in the cGAS-STING pathway crucial for immune response. The imidazo[1,2-a]pyridine derivative demonstrated significant inhibitory activity and enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 2-, 3-, or 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Spectroscopic and Physical Properties
- FT-IR Analysis: this compound likely exhibits C=O stretching at ~1700 cm⁻¹ (ester) and aromatic C-H stretches near 3000 cm⁻¹. Ethyl benzoimidazo-pyrimidinone derivatives show sharper carbonyl peaks at 1671–1693 cm⁻¹ due to conjugated systems .
- NMR Data :
Q & A
Q. What are the established synthetic routes for methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate, and what key intermediates are involved?
Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For this compound, a plausible route includes:
- Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds .
- Step 2: Functionalization at the 4-position of the benzoate moiety using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Key intermediates: 2-Aminoimidazole derivatives and methyl 4-bromobenzoate.
Critical Parameters:
- Reaction temperature (often 80–120°C for cyclization).
- Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent selection (e.g., DMF, ethanol, or acetonitrile) .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| Cyclization with α-bromoketone | 65–75 | None | |
| Pd-catalyzed coupling | 50–60 | Pd(PPh₃)₄ |
Q. How can spectroscopic techniques confirm the structure of this compound?
Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm for the ester group) .
- X-ray Crystallography: Resolve bond lengths and angles, particularly verifying the imidazo[1,2-a]pyridine fusion and ester orientation .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 293.0922 for C₁₆H₁₃N₂O₂⁺) .
- IR Spectroscopy: Detect carbonyl stretching (~1720 cm⁻¹ for ester) and aromatic C-H bonds .
Example Workflow:
Synthesize and purify the compound.
Acquire NMR and IR spectra for functional group verification.
Perform single-crystal X-ray diffraction for absolute configuration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the synthesis of this compound?
Answer: Density Functional Theory (DFT) can predict reaction pathways and transition states:
- Applications:
- Calculate activation energies for cyclization steps to identify rate-limiting stages .
- Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of intermediates .
- Case Study: DFT-guided optimization reduced reaction time by 30% in analogous imidazo[1,2-a]pyrimidine syntheses by identifying solvent effects on transition states .
Methodology:
Model reactants and intermediates using Gaussian or ORCA software.
Compare computed vs. experimental NMR shifts to validate accuracy .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from:
- Experimental Variables: Cell line specificity, assay conditions (pH, temperature), or solvent effects (DMSO vs. aqueous buffers).
- Structural Heterogeneity: Impurities or stereochemical variations in synthesized batches.
Resolution Strategies:
Standardized Assays: Use WHO-recommended protocols (e.g., MTT assay for cytotoxicity) .
Batch Reproducibility: Validate purity via HPLC (>95%) and characterize each batch with NMR/HRMS .
Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example: A 2024 review highlighted that discrepancies in imidazo[1,2-a]pyridine antitumor activity were resolved by controlling solvent polarity during assays .
Q. How to design an environmental fate study for this compound?
Answer: Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Key Parameters:
- Biodegradation: Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines).
- Photolysis: UV-Vis exposure to simulate sunlight-mediated breakdown.
- Partitioning: Measure log Kow (octanol-water coefficient) to assess bioaccumulation risk .
Experimental Design:
Lab Scale:
- Use radiolabeled compound (¹⁴C) to track degradation products.
- Analyze metabolites via LC-MS .
Field Studies:
- Monitor soil/water systems near pharmaceutical manufacturing sites.
Table 2: Environmental Fate Metrics
| Parameter | Method | Reference |
|---|---|---|
| Log Kow | Shake-flask (OECD 117) | |
| Hydrolysis half-life | pH 4/7/9 buffer studies |
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Answer: Challenges:
- Low yields in cyclization steps due to side reactions.
- Pd catalyst cost and removal in coupling reactions.
Mitigation Strategies:
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side products .
- Heterogeneous Catalysis: Use immobilized Pd nanoparticles for easy recovery .
- DoE (Design of Experiments): Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
Case Study: A 2021 study achieved 85% yield in a scaled-up imidazo[1,2-a]pyridine synthesis using microwave-assisted flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
